
5,6-二甲基-1-苯并呋喃-3-羧酸
描述
5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a chemical compound . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran synthesis involves various methods. One of the methods includes the cyclization of aryl acetylenes using transition-metal catalysis . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular weight of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid is 192.21 . The InChI code is 1S/C11H12O3/c1-6-3-8-9 (11 (12)13)5-14-10 (8)4-7 (6)2/h3-4,9H,5H2,1-2H3, (H,12,13) .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .科学研究应用
合成和化学性质
5,6-二甲基-1-苯并呋喃-3-羧酸是合成化学中一个感兴趣的化合物,特别是在复杂有机分子的合成中。例如,通过与五氧化二磷(PPA)处理,已经利用它合成了衍生物,如2,3-二甲氧基-7-甲基-7,12-二氢-6H-[1]-苯并呋喃-[2,3-c]-[1]-苯并吡啶-6,12-二酮,展示了它在创造结构复杂分子方面的潜力(Jackson & Marriott, 2002)。
超分子化学
1-苯并呋喃-2,3-二羧酸,一个相关的化合物,突显了苯并呋喃衍生物与各种金属离子形成有机金属络合物的能力,展示了苯并呋喃衍生物在与金属离子形成复杂结构方面的多样性,有助于超分子化学的发展(Koner & Goldberg, 2009)。
分子对接和生物活性
对苯并呋喃羧酸衍生物的分子对接研究表明,这些化合物可以作为抗癌和抗微生物疾病的抑制剂。这表明了5,6-二甲基-1-苯并呋喃-3-羧酸衍生物在制药研究中的潜力,特别是在设计具有抗微生物和抗癌性能的新药物方面(Sagaama et al., 2020)。
热稳定性和聚合物合成
在材料科学中,苯并呋喃衍生物已被用于研究其热稳定性和在聚合物合成中的应用。例如,从含有呋喃环的二酯-二羧酸合成了新的热稳定共聚酯酰胺,展示了苯并呋喃衍生物在创造具有优异热性能的高性能聚合物方面的潜力(Banihashemi & Toiserkani, 2004)。
作用机制
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, involved in critical biological processes .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the structure of the benzofuran derivative and the nature of its target .
Biochemical Pathways
They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The exact pathways and downstream effects would depend on the specific targets of the compound .
Result of Action
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may have potential therapeutic effects, such as anti-tumor and antibacterial activities .
安全和危害
While the specific safety and hazards for 5,6-Dimethyl-1-benzofuran-3-carboxylic acid are not mentioned in the search results, precautions must be taken when handling benzofuran-6-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested .
未来方向
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
生化分析
Biochemical Properties
5,6-Dimethyl-1-benzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives, including 5,6-Dimethyl-1-benzofuran-3-carboxylic acid, have been shown to inhibit certain enzymes involved in microbial growth, making them potential candidates for antimicrobial therapy . The interactions between 5,6-Dimethyl-1-benzofuran-3-carboxylic acid and these enzymes are typically characterized by binding to the active site, leading to enzyme inhibition and subsequent disruption of microbial metabolic processes .
Cellular Effects
The effects of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, 5,6-Dimethyl-1-benzofuran-3-carboxylic acid can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Additionally, it can alter gene expression profiles, leading to the suppression of oncogenes and the activation of tumor suppressor genes .
Molecular Mechanism
The molecular mechanism of action of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 5,6-Dimethyl-1-benzofuran-3-carboxylic acid has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the disruption of signaling cascades that are essential for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5,6-Dimethyl-1-benzofuran-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 5,6-Dimethyl-1-benzofuran-3-carboxylic acid is effective without causing significant toxicity .
Metabolic Pathways
5,6-Dimethyl-1-benzofuran-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can result in changes in metabolic pathways, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The localization of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid within these compartments can affect its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
5,6-dimethyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMLAYXNCVXDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





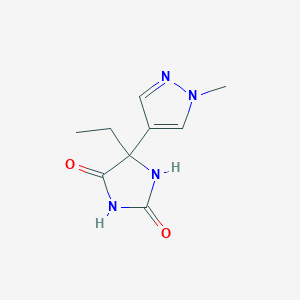

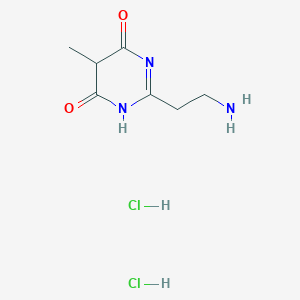
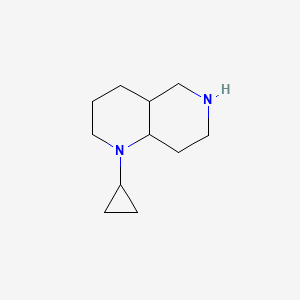

![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
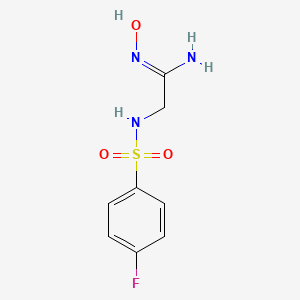
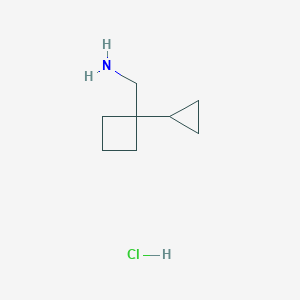
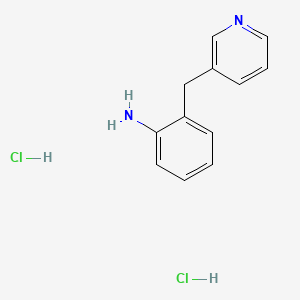
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
